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molecular formula C15H12O2 B1670423 Dibenzoylmethane CAS No. 120-46-7

Dibenzoylmethane

Cat. No. B1670423
M. Wt: 224.25 g/mol
InChI Key: NZZIMKJIVMHWJC-UHFFFAOYSA-N
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Patent
US04482745

Procedure details

A mixture containing 6.0 g (0.05 mol) of acetophenone, 40.8 g (0.30 mol) of methyl benzoate, and 3.73 g (0.06 mol) of 90% CaO is heated with stirring at 195°-200° C. for three and one-half hours while under nitrogen. The methanol (3.6 mL) that is distilled during the reaction is collected in a Dean Stark collector. The mixture is cooled, and 100 mL of toluene is added. The resulting mixture is cooled in cold water and acidified with 6N HCl. Stirring is continued until all of the solid is dissolved (ca 30 minutes). The toluene layer is separated and washed with aqueous Na2CO3 and water. Evaporation of the toluene solution gave 10 g of 1,3-diphenyl-1,3-propanedione as an oil representing an 89% yield based on acetophenone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40.8 g
Type
reactant
Reaction Step One
[Compound]
Name
CaO
Quantity
3.73 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10](OC)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([C:10](=[O:17])[CH2:2][C:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
CaO
Quantity
3.73 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring at 195°-200° C. for three and one-half hours while under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
DISTILLATION
Type
DISTILLATION
Details
The methanol (3.6 mL) that is distilled during the reaction
CUSTOM
Type
CUSTOM
Details
is collected in a Dean Stark collector
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
100 mL of toluene is added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled in cold water
STIRRING
Type
STIRRING
Details
Stirring
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved (ca 30 minutes)
CUSTOM
Type
CUSTOM
Details
The toluene layer is separated
WASH
Type
WASH
Details
washed with aqueous Na2CO3 and water
CUSTOM
Type
CUSTOM
Details
Evaporation of the toluene solution

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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